molecular formula C17H23NO B2640087 2-Cyclopropyl-1-(3-phenylazepan-1-yl)ethanone CAS No. 2034264-11-2

2-Cyclopropyl-1-(3-phenylazepan-1-yl)ethanone

Cat. No.: B2640087
CAS No.: 2034264-11-2
M. Wt: 257.377
InChI Key: AVOOYKPKCORMOK-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(3-phenylazepan-1-yl)ethanone is a synthetic organic compound featuring a cyclopropyl ketone group linked to a nitrogen atom within a 3-phenylazepane ring. This molecular architecture, which combines a strained cyclopropyl ring with a seven-membered nitrogen heterocycle, makes it a valuable intermediate in medicinal chemistry and drug discovery research. The scaffold is of significant interest for the exploration of novel bioactive molecules, particularly in the development of receptor ligands and enzyme inhibitors. The azepane ring is a common pharmacophore found in compounds targeting the central nervous system, while the cyclopropane moiety is often used to confer metabolic stability or alter conformational properties. This combination suggests potential research applications in designing new therapeutic agents. Researchers can utilize this building block to construct more complex molecular architectures for screening against various biological targets. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-cyclopropyl-1-(3-phenylazepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-17(12-14-9-10-14)18-11-5-4-8-16(13-18)15-6-2-1-3-7-15/h1-3,6-7,14,16H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOOYKPKCORMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-phenylazepan-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropyl ketone with a phenylazepane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(3-phenylazepan-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylazepane ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclopropyl-1-(3-phenylazepan-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(3-phenylazepan-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound is compared to Prasugrel Hydrochloride (C₂₀H₂₀FNO₃S·HCl, 409.90 g/mol), a clinically approved antiplatelet agent . Key structural differences include:

  • Core Ring System: The target compound contains a phenylazepane ring, while Prasugrel features a thieno[3,2-c]pyridine fused ring system.
  • Substituents: Both share a cyclopropyl-ethanone group. Prasugrel includes a 2-fluorophenyl group and an acetyloxy substituent, absent in the target compound.
Table 1: Structural and Pharmacological Comparison
Property 2-Cyclopropyl-1-(3-phenylazepan-1-yl)ethanone Prasugrel Hydrochloride
Molecular Formula C₁₇H₂₁NO C₂₀H₂₀FNO₃S·HCl
Molecular Weight 255.36 g/mol 409.90 g/mol
Core Structure Phenylazepane Thieno[3,2-c]pyridine
Key Substituents Cyclopropyl, phenyl Cyclopropyl, 2-fluorophenyl, acetyloxy
Pharmacological Activity Not reported Platelet aggregation inhibitor
Synthesis Likely multi-step alkylation/acylation Multi-step with acetylation

Physicochemical and Pharmacological Insights

  • Conformational Analysis: The azepane ring’s puckering (modeled via Cremer-Pople coordinates ) could enhance binding versatility in biological systems, whereas Prasugrel’s planar thienopyridine ring favors specific interactions with the P2Y₁₂ receptor .
  • Synthetic Complexity: Prasugrel’s synthesis involves acetylation of a thienopyridine intermediate , while the target compound’s synthesis likely requires azepane ring formation and cyclopropanation.

Crystallographic and Computational Studies

  • Structure Determination : The use of SHELXL (for refinement) and ORTEP-3 (for visualization) is critical for resolving stereochemistry and conformational details in such compounds .
  • Ring Puckering: Computational analysis using Cremer-Pople parameters could quantify the azepane ring’s non-planarity, providing insights into its dynamic behavior compared to Prasugrel’s rigid framework.

Biological Activity

2-Cyclopropyl-1-(3-phenylazepan-1-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The molecular structure of this compound consists of a cyclopropyl group attached to an ethanone moiety, with a phenylazepane substituent. This unique structure suggests potential interactions with various biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C15H19N
Molecular Weight 225.33 g/mol
CAS Number 2034264-11-2

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within the body. The compound may act through the following mechanisms:

Receptor Binding: It is hypothesized that this compound may bind to neurotransmitter receptors, potentially influencing neurotransmission and exhibiting psychoactive effects.

Enzyme Interaction: Similar compounds have shown the ability to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to alterations in metabolic pathways, affecting the pharmacokinetics of other drugs.

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against bacterial strains by inhibiting DNA synthesis.
  • Anti-inflammatory Effects: Compounds in this class have been studied for their potential to reduce inflammation through modulation of inflammatory pathways.
  • Antitumor Properties: Preliminary studies suggest that certain derivatives may inhibit tumor cell proliferation.

Case Studies

Several studies have investigated the pharmacological effects of compounds related to this compound:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various cyclopropyl derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some compounds exhibited significant inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections.

Study 2: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that cyclopropyl derivatives could downregulate pro-inflammatory cytokines in macrophages, indicating their potential as anti-inflammatory agents.

Study 3: Antitumor Activity

Research evaluating the cytotoxic effects of cyclopropyl-based compounds on cancer cell lines revealed promising results, with certain derivatives inducing apoptosis in malignant cells.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:

Absorption: The compound is expected to have good oral bioavailability due to its lipophilic nature.

Distribution: It is likely distributed widely throughout body tissues, facilitated by passive diffusion mechanisms.

Metabolism: Metabolism is primarily mediated by cytochrome P450 enzymes, leading to the formation of active metabolites.

Excretion: The compound and its metabolites are expected to be excreted primarily via renal pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyclopropyl-1-(3-phenylazepan-1-yl)ethanone, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves cyclopropane ring formation followed by coupling with a phenylazepane moiety. Key steps include:

  • Cyclopropanation : Use of Simmons-Smith reagents or transition-metal catalysts for stereochemical control.
  • Amine coupling : Nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂/Ar) .
    • Purification : Column chromatography (silica gel, gradient elution) or recrystallization with solvents like ethanol/water mixtures.
    • Characterization : Confirm structure via 1^1H/13^13C NMR (δ 1.2–2.8 ppm for cyclopropyl protons; δ 160–180 ppm for ketone carbonyl) and high-resolution mass spectrometry (HRMS) with ±5 ppm accuracy .

Q. How can the three-dimensional structure of this compound be resolved experimentally?

  • X-ray crystallography : Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL). Key parameters:

  • Mo-Kα radiation (λ = 0.71073 Å), low-temperature data collection (100 K) to reduce thermal motion .
  • ORTEP-3 for visualizing thermal ellipsoids and bond angles (e.g., cyclopropyl C-C-C angles ~60°) .
    • Complementary methods : DFT calculations (B3LYP/6-31G* level) to validate experimental bond lengths and torsional angles .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory bioactivity data across different assay systems?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay conditions : pH variations (7.4 vs. 6.8) affecting protonation states of the azepane nitrogen.
  • Membrane permeability : LogP adjustments via prodrug strategies (e.g., esterification of the ketone group) .
    • Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).

Q. How can structure-activity relationships (SAR) be systematically explored for the phenylazepane moiety?

  • Approach :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring para-position to modulate electron density and receptor binding .
  • Ring size comparison : Replace azepane (7-membered) with piperidine (6-membered) to assess conformational flexibility impact on target engagement .
    • Tools : Molecular docking (AutoDock Vina) with homology-modeled receptors to predict binding poses .

Q. What experimental and computational methods are critical for elucidating metabolic stability?

  • In vitro assays :

  • Liver microsomal stability tests (human/rat), monitoring parent compound depletion via LC-MS/MS over 60 minutes .
    • Computational predictions :
  • CYP450 metabolism sites identified using MetaSite (v6.0), focusing on N-dealkylation of the azepane ring .

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